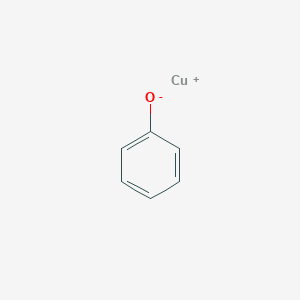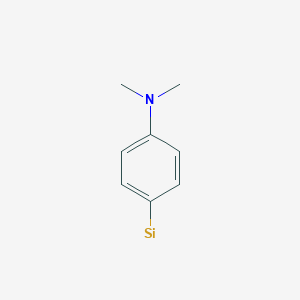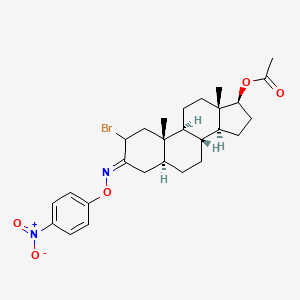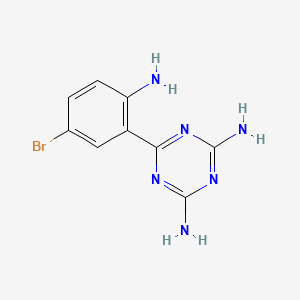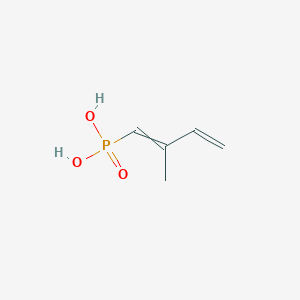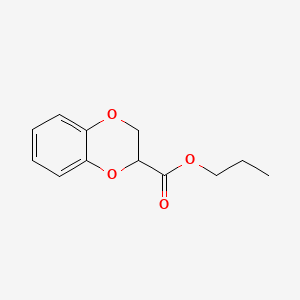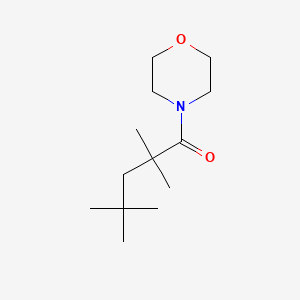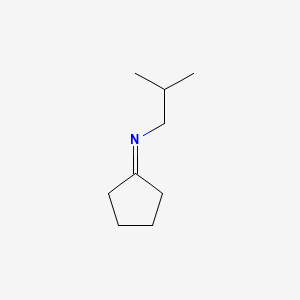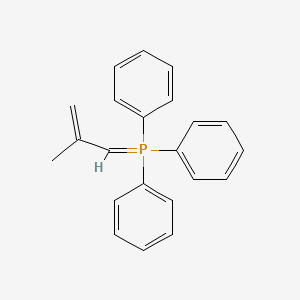
Phosphorane, (2-methyl-2-propenylidene)triphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphorane, (2-methyl-2-propenylidene)triphenyl- is an organophosphorus compound with the molecular formula C₂₂H₂₁PThese compounds are highly polar and basic, making them valuable in various chemical reactions, particularly in organic synthesis .
准备方法
Phosphorane, (2-methyl-2-propenylidene)triphenyl- is typically synthesized from methyltriphenylphosphonium bromide. The synthetic route involves deprotonation using a strong base such as butyllithium. The reaction can be represented as follows:
[ \text{Ph}_3\text{PCH}_3\text{Br} + \text{BuLi} \rightarrow \text{Ph}_3\text{PCH}_2 + \text{LiBr} + \text{BuH} ]
In this reaction, butyllithium acts as the deprotonating agent, converting methyltriphenylphosphonium bromide to the desired phosphorane . Industrial production methods may vary, but the general principle remains the same, involving strong bases to facilitate the deprotonation process.
化学反应分析
Phosphorane, (2-methyl-2-propenylidene)triphenyl- undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to its highly polar nature.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Methylenation: One of the most significant reactions is the replacement of oxygen centers in aldehydes and ketones with a methylene group. This reaction is represented as:
[ \text{R}_2\text{CO} + \text{Ph}_3\text{PCH}_2 \rightarrow \text{R}_2\text{C=CH}_2 + \text{Ph}_3\text{PO} ]
In this reaction, the phosphorus-containing product is triphenylphosphine oxide .
科学研究应用
Phosphorane, (2-methyl-2-propenylidene)triphenyl- has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in the Wittig reaction, which is crucial for forming carbon-carbon double bonds.
Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways.
Medicine: Its derivatives are explored for potential therapeutic applications, including drug development.
作用机制
The mechanism of action of phosphorane, (2-methyl-2-propenylidene)triphenyl- primarily involves its role as a nucleophile in the Wittig reaction. The compound reacts with carbonyl compounds (aldehydes and ketones) to form alkenes. The reaction proceeds through the formation of a betaine intermediate, followed by the elimination of triphenylphosphine oxide. The molecular targets are the carbonyl carbon atoms, and the pathway involves the nucleophilic attack on these centers .
相似化合物的比较
Phosphorane, (2-methyl-2-propenylidene)triphenyl- can be compared with other similar compounds, such as:
Methylenetriphenylphosphorane: This compound is also a Wittig reagent and shares similar reactivity but differs in the substituents attached to the phosphorus atom.
(Chloromethylene)triphenylphosphorane: Another Wittig reagent with a chlorine substituent, which affects its reactivity and applications.
Methoxymethylenetriphenylphosphine: This compound has a methoxy group, influencing its chemical behavior and uses.
Phosphorane, (2-methyl-2-propenylidene)triphenyl- is unique due to its specific substituents, which provide distinct reactivity patterns and applications in various fields.
属性
CAS 编号 |
29219-35-0 |
|---|---|
分子式 |
C22H21P |
分子量 |
316.4 g/mol |
IUPAC 名称 |
2-methylprop-2-enylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C22H21P/c1-19(2)18-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-18H,1H2,2H3 |
InChI 键 |
FLCOCGLGNXGWFS-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Pyridin-2-yl)-1-[2-(pyridin-2-yl)ethyl]-1H-benzimidazole](/img/structure/B14692697.png)
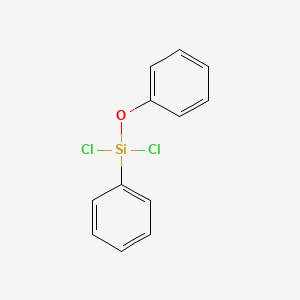
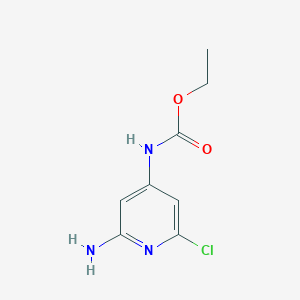

![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692719.png)
